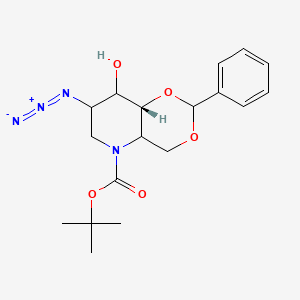

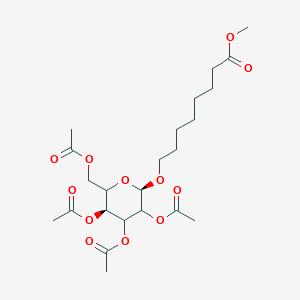

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated compounds often involves reactions with electrophiles in the presence of metal catalysts to yield highly functionalized sulfones, which can be transformed into enones or dienones. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles in the presence of zinc metal, demonstrating the versatility of brominated compounds in synthetic chemistry (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The structural and stereochemical elucidation of brominated compounds like 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one through X-ray crystallographic analysis highlights the detailed molecular structure analysis capabilities. This compound, in particular, showed partial isomerization in solution, demonstrating the dynamic nature of brominated molecular structures (Li et al., 1995).

Chemical Reactions and Properties

Brominated compounds are known for their versatile reactivity with nucleophiles and electrophiles, enabling the synthesis of highly functionalized molecules. For instance, 3-Bromo-2-t-butylsulfonyl propene reacts with a wide array of nucleophiles and electrophiles, demonstrating its utility in synthesizing complex molecular structures (Auvray, Knochel, & Normant, 1988).

Physical Properties Analysis

The physical properties of brominated compounds vary widely and depend on their molecular structure. Analysis of these properties is crucial for understanding their behavior in different environments and for potential applications in materials science.

Chemical Properties Analysis

Brominated compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which makes them valuable in synthetic organic chemistry. Their ability to undergo various chemical reactions allows for the synthesis of a broad array of functionalized products, as demonstrated by the synthesis and reactivity studies of compounds like 2-Bromo-6-methoxynaphthalene, highlighting its importance as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A significant body of research has been dedicated to the synthesis and structural elucidation of bromophenol derivatives. For instance, Zhao et al. (2004) isolated and characterized eight new bromophenol derivatives from the red alga Rhodomela confervoides, though these compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004). Xu and He (2010) discussed a practical synthesis approach for 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcasing the relevance of bromophenol derivatives in medicinal chemistry (Xu & He, 2010).

Antimicrobial and Anticancer Potential

Several studies have evaluated the antimicrobial and anticancer potentials of bromophenol derivatives. For example, Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited promising photophysical and photochemical properties for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Additionally, Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, which showed excellent anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis via ROS-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-bromopropanoyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGAPXNJRUUJFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

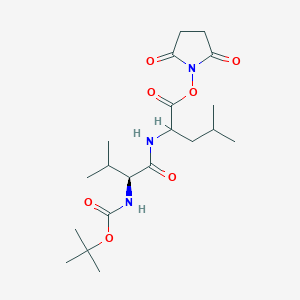

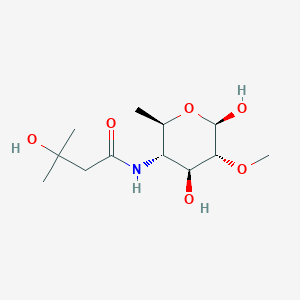

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

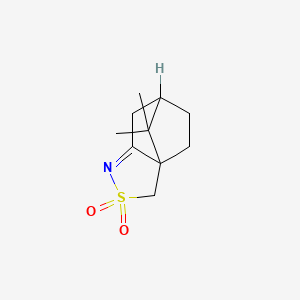

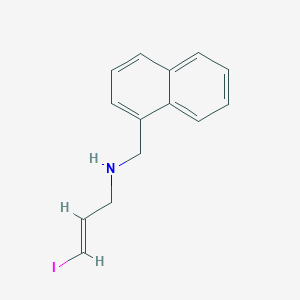

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)